2,1,3-Benzothiadiazole-5-carbaldehyde (BTD) is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its properties and chemical reactivity are fundamental for the design of organic electronic devices .
BTD derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells and many others . These compounds represent an exciting area of study . The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies .
The molecular structure of 2,1,3-Benzothiadiazole-5-carbaldehyde is available as a 2D Mol file or as a computed 3D SD file .
The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies . As a result of their potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on BTD π-extended derivatives with potential use in this exciting area .
According to PubChem, the molecular weight of 2,1,3-Benzothiadiazole-5-carbaldehyde is 164.19 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 1 rotatable bond . Its exact mass and monoisotopic mass are 164.00443393 g/mol . Its topological polar surface area is 71.1 Ų . It has 11 heavy atoms . Its complexity, computed by Cactvs, is 165 .
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6